1,4-Octadiene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

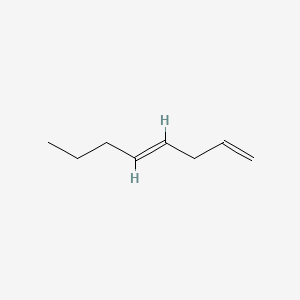

Structure

3D Structure

Eigenschaften

IUPAC Name |

octa-1,4-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7-8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBLFDUGSBOMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317767 | |

| Record name | 1,4-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-25-2 | |

| Record name | 1,4-Octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Octadiene: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-octadiene, a volatile organic compound with significance in chemical synthesis and as a building block for more complex molecules. This document details its chemical formula, isomeric structures, physicochemical properties, and includes a representative synthetic protocol.

Chemical Formula and Structure

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₄ .[1][2][3] Its structure consists of an eight-carbon chain containing two double bonds, located at the first and fourth positions. The presence of two double bonds gives rise to the possibility of stereoisomerism, resulting in four distinct geometric isomers:

-

(E,E)-1,4-Octadiene: Both double bonds have a trans configuration.

-

(E,Z)-1,4-Octadiene: The double bond at position 1 is trans and the double bond at position 4 is cis.

-

(Z,E)-1,4-Octadiene: The double bond at position 1 is cis and the double bond at position 4 is trans.

-

(Z,Z)-1,4-Octadiene: Both double bonds have a cis configuration.

The connectivity and stereochemistry of these isomers are crucial in determining their physical and chemical properties, as well as their reactivity in chemical transformations.

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [1][2][3] |

| Molecular Weight | 110.20 g/mol | [4][5] |

| CAS Number | 5675-25-2 (for isomer mixture) | [1][2][3] |

Spectral Data for this compound (Isomer Mixture):

-

Infrared (IR) Spectroscopy: The IR spectrum of a mixture of (E) and (Z)-1,4-octadiene shows characteristic peaks for C-H stretching and bending vibrations of the alkene and alkane functionalities.[1][6]

-

Mass Spectrometry (MS): The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight.[1][3]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of this compound displays signals corresponding to the different carbon environments within the molecule.

Experimental Protocols: Synthesis of 1,4-Dienes

While a specific, detailed experimental protocol for the synthesis of this compound isomers is not widely published, general methods for the stereoselective synthesis of 1,4-dienes can be adapted. One such approach involves the titanocene(II)-promoted cross-coupling of (Z)-alkenyl methyl sulfones with terminal allenes, which has been shown to produce 1,4-dienes with a preference for the (E,Z) configuration.[7]

Representative Experimental Workflow for the Synthesis of 1,4-Dienes:

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound isomers.

Caption: Generalized workflow for the synthesis of 1,4-dienes.

Logical Relationships of this compound Isomers

The four stereoisomers of this compound are interrelated through the geometry of their double bonds. The following diagram illustrates this relationship.

Caption: Stereoisomeric relationships of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Octa-1,4-diene | C8H14 | CID 123232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,cis-4-Octadiene | C8H14 | CID 5462702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (e & z) [webbook.nist.gov]

- 7. Regio- and stereoselective synthesis of 1,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Octadiene (CAS No: 5675-25-2), a non-conjugated diene of interest in various fields of chemical synthesis. This document details its structural and physicochemical characteristics, spectroscopic data, and typical reactivity, supplemented with detailed experimental protocols and visualizations to support laboratory applications.

Physicochemical Properties

This compound is an unsaturated hydrocarbon with two double bonds separated by a methylene group, preventing electronic conjugation. This structural feature dictates its reactivity, which is similar to that of simple alkenes. The compound exists as a mixture of cis and trans isomers.[1][2][3] It is a colorless to light yellow, clear liquid.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄ | [2][5] |

| Molecular Weight | 110.2 g/mol | [4][5] |

| Boiling Point | 119 °C (at 749 Torr) | [4] |

| Density | 0.74 g/cm³ | [4] |

| Refractive Index | 1.4260 to 1.4290 | [4] |

| Melting Point | Data not available (expected to be low) | |

| Solubility in Water | Insoluble | [6][7] |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | |

| CAS Registry Number | 5675-25-2 | [2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure and available information.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, high-resolution spectrum for this compound is not publicly available, the expected chemical shifts for its ¹H and ¹³C nuclei can be estimated based on typical values for similar structural motifs.

Table 2: Estimated ¹H NMR Chemical Shifts for this compound

| Proton Environment | Estimated Chemical Shift (δ, ppm) |

| Terminal Alkene (=CH₂) | 4.9 - 5.1 |

| Internal Alkene (-CH=CH-) | 5.3 - 5.5 |

| Vinylic (-CH=) | 5.7 - 5.9 |

| Allylic (=CH-CH₂-) | ~2.0 |

| Methylene (-CH₂-) | 1.3 - 1.5 |

| Methyl (-CH₃) | 0.8 - 1.0 |

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Estimated Chemical Shift (δ, ppm) |

| Terminal Alkene (=CH₂) | 114 - 116 |

| Internal Alkene (-CH=CH-) | 128 - 132 |

| Vinylic (-CH=) | 137 - 139 |

| Allylic and Methylene (-CH₂-) | 20 - 40 |

| Methyl (-CH₃) | 13 - 15 |

2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Gas-phase IR and electron ionization mass spectra for this compound are available through the NIST Chemistry WebBook.[2][3]

-

IR Spectrum: The IR spectrum will show characteristic peaks for C-H stretching of sp² hybridized carbons (around 3080 cm⁻¹) and sp³ hybridized carbons (2850-3000 cm⁻¹). A key feature is the C=C stretching absorption in the region of 1640-1680 cm⁻¹.

-

Mass Spectrum: The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent fragments resulting from the cleavage of allylic bonds.

Chemical Properties and Reactivity

As a non-conjugated diene, the two double bonds in this compound generally react independently of each other, in a manner similar to simple alkenes.[8][9] The primary reaction type is electrophilic addition.

3.1. Electrophilic Addition

An electrophile (E⁺) will add to one of the double bonds, following Markovnikov's rule, to form the more stable carbocation intermediate. A subsequent attack by a nucleophile (Nu⁻) completes the addition. Given the two non-equivalent double bonds in this compound, a reaction with one equivalent of an electrophilic reagent can lead to a mixture of products.

Below is a diagram illustrating the general mechanism of electrophilic addition to one of the double bonds in this compound.

Caption: General Mechanism of Electrophilic Addition to this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and synthesis of this compound.

4.1. Determination of Boiling Point (Micro-scale Method)

This protocol is adapted for volatile organic compounds like this compound.[10][11]

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Place a small, inverted capillary tube (sealed at one end) inside the test tube with the sample.

-

Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a hot plate.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

-

Measurement:

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

-

Record:

-

Record the temperature. For high accuracy, also record the atmospheric pressure, as boiling point is pressure-dependent.

-

Caption: Workflow for Boiling Point Determination.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of volatile alkenes like this compound.[12][13][14][15]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile, nonpolar solvent such as hexane or pentane.

-

-

Instrument Parameters (Typical):

-

GC Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector: Set to a temperature of 250 °C. A split injection is typically used to avoid column overloading.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the compound by its retention time and by comparing its mass spectrum to a library database (e.g., NIST).

-

4.3. General Synthesis of 1,4-Dienes via Palladium-Catalyzed Cross-Coupling

A common method for the synthesis of 1,4-dienes involves the palladium-catalyzed cross-coupling of an allyl acetate with a vinyltrifluoroborate.[16]

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine potassium vinyltrifluoroborate (1.0 eq), allyl acetate (1.2 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

-

Add a suitable solvent, such as aqueous acetone.

-

-

Reaction Conditions:

-

Stir the mixture at a specified temperature (e.g., 50 °C) for several hours. The reaction can also be accelerated using microwave irradiation.

-

-

Workup and Purification:

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-diene.

-

Caption: Generalized Workflow for the Synthesis of a 1,4-Diene.

References

- 1. tainstruments.com [tainstruments.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 5675-25-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound(5675-25-2) 13C NMR [m.chemicalbook.com]

- 6. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]

- 12. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. etamu.edu [etamu.edu]

- 14. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 15. cires1.colorado.edu [cires1.colorado.edu]

- 16. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]

A Technical Guide to the Stereoselective Synthesis of 1,4-Octadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Octadiene, a non-conjugated diene, and its various stereoisomers are valuable building blocks in organic synthesis, finding applications in the construction of complex molecules, including natural products and pharmaceuticals. The precise control over the geometry of the two double bonds—(E,E), (E,Z), (Z,E), and (Z,Z)—is crucial for the desired biological activity and physical properties of the target molecules. This technical guide provides an in-depth overview of the key synthetic strategies for accessing the different stereoisomers of this compound, with a focus on catalytic methods and the Wittig reaction. Detailed experimental protocols for seminal methods are provided, along with a comparative analysis of their efficiencies and stereoselectivities.

Core Synthetic Strategies

The stereoselective synthesis of this compound isomers primarily relies on three powerful methodologies: palladium-catalyzed cross-coupling reactions, nickel-catalyzed transformations, and the Wittig olefination. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it provides a versatile platform for the stereoselective construction of 1,4-dienes. A common strategy involves the coupling of an organometallic reagent with a vinyl or allyl electrophile.

Logical Relationship of Palladium-Catalyzed Synthesis

Caption: Palladium-catalyzed cross-coupling for 1,4-diene synthesis.

A notable example is the palladium-catalyzed coupling of vinylboronates with vinylic halides, which allows for the stereospecific formation of conjugated dienes that can be selectively reduced to 1,4-dienes. While not a direct synthesis of this compound, this method highlights the power of palladium catalysis in controlling double bond geometry.[1]

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can mediate the coupling of a wider range of electrophiles and nucleophiles and can exhibit unique selectivity. For the synthesis of 1,4-dienes, nickel-catalyzed methods often involve the coupling of allylic alcohols or their derivatives with organometallic reagents.[2]

Experimental Workflow for Nickel-Catalyzed Synthesis

Caption: General workflow for Ni-catalyzed 1,4-diene synthesis.

The Wittig Reaction

The Wittig reaction is a classic and highly reliable method for the formation of alkenes from aldehydes or ketones and phosphonium ylides.[3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. This selectivity can be exploited for the synthesis of specific this compound stereoisomers.[4]

Wittig Reaction Signaling Pathway

Caption: The Wittig reaction pathway for alkene synthesis.

Quantitative Data Summary

A direct comparison of yields and stereoselectivities for the synthesis of this compound isomers is challenging due to the limited availability of studies focusing specifically on this molecule. However, data from related 1,4-diene syntheses can provide valuable insights into the expected outcomes of different methods.

| Method | Catalyst/Reagent | Substrates | Isomer | Yield (%) | Stereoselectivity (E:Z or Z:E) | Reference |

| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | Allylic Acetate + Vinyl Grignard | (E)-1,4-diene | 60-85 | >95:5 | [General observation] |

| Nickel-Catalyzed | Ni(cod)₂ / PCy₃ | 1,3-Diene + HBpin | (Z)-Allylboronate | 70-95 | >98:2 | [5] |

| Wittig Reaction | Non-stabilized Ylide | Aldehyde | (Z)-Alkene | 50-80 | >95:5 | [4] |

| Wittig Reaction | Stabilized Ylide | Aldehyde | (E)-Alkene | 60-90 | >90:10 | [4] |

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a 1,3-Diene Precursor

This protocol describes the synthesis of (1Z,3E)-1-Phenyl-1,3-octadiene, which can be selectively hydrogenated to afford a this compound derivative.

Materials:

-

(E)-1-Hexenyl-1,3,2-benzodioxaborole

-

(Z)-β-Bromostyrene

-

Dichlorobis(triphenylphosphine)palladium(II)

-

2 M Sodium ethoxide in ethanol

-

Benzene (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and an addition funnel is flushed with nitrogen.

-

Charge the flask with (E)-1-hexenyl-1,3,2-benzodioxaborole (9.5 g, 47 mmol) and 200 mL of benzene.

-

Add (Z)-β-bromostyrene (8.4 g, 46 mmol), 50 mL of 2 M sodium ethoxide in ethanol, and dichlorobis(triphenylphosphine)palladium(II) (0.28 g, 0.4 mmol).

-

Reflux the mixture for 3 hours.

-

After cooling, pour the reaction mixture into 300 mL of 3 N hydrochloric acid and extract with diethyl ether.

-

Wash the organic layer with 3 M sodium hydroxide (4 x 50 mL) and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by distillation to obtain (1Z,3E)-1-phenyl-1,3-octadiene.[1]

Protocol 2: General Procedure for Wittig Olefination

This protocol provides a general framework for the synthesis of alkenes via the Wittig reaction, which can be adapted for the synthesis of this compound isomers by choosing the appropriate aldehyde and phosphonium ylide.

Materials:

-

Phosphonium salt (e.g., butyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Aldehyde (e.g., hex-3-enal for (E/Z,Z)-1,4-octadiene)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.

-

Slowly add the strong base to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add the aldehyde dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired this compound stereoisomer.[3][4]

Conclusion

The stereoselective synthesis of this compound isomers is a challenging yet achievable goal in modern organic chemistry. Palladium and nickel-catalyzed cross-coupling reactions offer efficient and highly stereoselective routes, particularly for the synthesis of (E)-configured dienes. The Wittig reaction remains a robust and predictable method, with the choice of a stabilized or non-stabilized ylide providing access to either (E)- or (Z)-alkenes, respectively. The selection of the optimal synthetic strategy will depend on the desired stereoisomer, the availability of starting materials, and the required functional group tolerance. Further research into the development of novel catalytic systems with enhanced stereocontrol will undoubtedly expand the synthetic toolbox for accessing these valuable building blocks.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. daneshyari.com [daneshyari.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]

- 5. Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Octadiene, a diolefin of interest in organic synthesis and materials science. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar olefinic and aliphatic structures.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H1' | ~4.9 - 5.1 | ddt | J ≈ 10.2 (cis), 17.1 (trans), 1.5 (gem) |

| H2 | ~5.7 - 5.9 | ddt | J ≈ 10.2 (cis), 17.1 (trans), 6.7 (vicinal) |

| H3, H3' | ~2.7 - 2.9 | m | - |

| H4, H5 | ~5.3 - 5.5 | m | - |

| H6, H6' | ~2.0 - 2.2 | m | - |

| H7, H7' | ~1.3 - 1.5 | m | - |

| H8 | ~0.9 | t | J ≈ 7.4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | ~114 |

| C2 | ~138 |

| C3 | ~35 |

| C4 | ~129 |

| C5 | ~130 |

| C6 | ~29 |

| C7 | ~23 |

| C8 | ~14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its alkene and alkane functionalities. The data presented is sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl group) |

| ~3010 | Medium | =C-H stretch (internal alkene) |

| ~2960 | Strong | C-H stretch (aliphatic CH₃) |

| ~2930 | Strong | C-H stretch (aliphatic CH₂) |

| ~2870 | Strong | C-H stretch (aliphatic CH₃) |

| ~1640 | Medium | C=C stretch (vinyl group) |

| ~1655 | Medium, weak | C=C stretch (internal alkene) |

| ~990, ~910 | Strong | =C-H bend (out-of-plane, vinyl) |

| ~965 | Strong | =C-H bend (out-of-plane, trans internal alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 110 | 15 | [C₈H₁₄]⁺ (Molecular Ion) |

| 81 | 45 | [C₆H₉]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 29 | 30 | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound. These protocols are based on standard techniques for the analysis of liquid-phase organic compounds.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H NMR: A high-field NMR spectrometer (e.g., 300-600 MHz) is used. A standard one-dimensional proton pulse sequence is employed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration.

-

¹³C NMR: The same instrument is used. A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Solution: Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid IR cell.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample holder (or the solvent-filled cell) is recorded.

-

The prepared sample is placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

-

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

-

The separated compound then enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a standard method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.

References

A Technical Guide to 1,4-Octadiene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1,4-octadiene, a valuable diene in organic synthesis and polymer chemistry. This document details its commercial availability from various suppliers, outlines a common laboratory-scale synthesis, and presents an experimental protocol for its application in polymerization.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, primarily as a mixture of cis and trans isomers. While most suppliers indicate the presence of both isomers, the specific ratio is often not detailed in standard product listings. For research and development purposes, it is crucial to consult the certificate of analysis or contact the supplier directly for lot-specific isomer distribution. The purity of commercially available this compound is generally suitable for most synthetic applications.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | Purity | Isomer Information | CAS Number |

| TCI America | This compound (cis- and trans- mixture) | >95.0% (GC) | Mixture of cis and trans | 5675-25-2 |

| BOC Sciences | This compound (cis+trans) | Not specified | Mixture of cis and trans | 5675-25-2[1] |

| Santa Cruz Biotechnology | 1,4-Hexadiene, mixture of cis and trans | Not specified | Mixture of cis and trans | 592-45-0 |

| ChemicalBook | This compound | 95+%, 97% | cis-and trans-mixture | 5675-25-2[2] |

Note: Data is compiled from publicly available information and may vary. It is recommended to obtain the latest specifications from the respective suppliers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| Boiling Point | 120.3 °C (estimated) | [3] |

| Density | 0.74 g/cm³ | [2] |

| Flash Point | 13.6 °C (estimated) | [3] |

| Solubility | Insoluble in water | |

| Appearance | Colorless liquid |

Synthesis of this compound

A common laboratory-scale synthesis of 1,4-dienes involves the coupling of an allyl electrophile with a vinyl organometallic reagent. The following is a representative protocol for the synthesis of a 1,4-diene, which can be adapted for this compound.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling for 1,4-Diene Synthesis

This protocol describes a general method for the palladium-catalyzed cross-coupling of a vinyltrifluoroborate with an allyl acetate to form a 1,4-diene. This method is adaptable for the synthesis of this compound by selecting the appropriate starting materials (e.g., 1-pentenyltrifluoroborate and allyl acetate).

Materials:

-

Potassium vinyltrifluoroborate (or appropriate substituted vinyltrifluoroborate)

-

Allyl acetate (or appropriate substituted allyl acetate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., THF/H₂O mixture)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the base.

-

Add the potassium vinyltrifluoroborate and the allyl acetate to the flask.

-

Add the degassed solvent mixture to the flask via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diene.

Logical Workflow for Supplier Selection

The selection of a suitable supplier for this compound for research and development purposes involves a logical workflow to ensure the quality and consistency of the starting material.

Caption: A logical workflow for selecting a this compound supplier.

Application in Polymer Chemistry

1,4-Dienes are valuable monomers in polymerization reactions, particularly in coordination polymerization using Ziegler-Natta or metallocene catalysts. The resulting polymers can have interesting microstructures and properties.

Experimental Protocol: Ziegler-Natta Polymerization of a 1,4-Diene

This protocol provides a general procedure for the polymerization of a 1,4-diene using a Ziegler-Natta catalyst system. This can be adapted for the polymerization of this compound.

Materials:

-

This compound (purified and dried)

-

Ziegler-Natta catalyst components (e.g., TiCl₄ and a trialkylaluminum co-catalyst like triethylaluminum)

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene or heptane)

-

Inert atmosphere glovebox or Schlenk line

-

Polymerization reactor (e.g., a jacketed glass reactor with mechanical stirring)

Procedure:

-

Thoroughly dry all glassware and the reactor under vacuum and purge with an inert gas.

-

Inside a glovebox or under a positive pressure of inert gas, charge the reactor with the anhydrous solvent.

-

Add the trialkylaluminum co-catalyst to the solvent and stir.

-

Separately, prepare a solution or slurry of the titanium tetrachloride in the solvent.

-

Slowly add the titanium tetrachloride solution to the reactor containing the co-catalyst. An immediate color change and/or precipitation may be observed, indicating the formation of the active catalyst.

-

Age the catalyst for a specific period at a controlled temperature, as determined by the specific catalyst system.

-

Introduce the purified this compound monomer to the reactor.

-

Maintain the polymerization at a constant temperature and monitor the reaction progress (e.g., by observing the increase in viscosity or by taking samples for analysis).

-

After the desired polymerization time, quench the reaction by adding a deactivating agent (e.g., an alcohol like isopropanol).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove catalyst residues, and dry it under vacuum to a constant weight.

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through various catalytic cross-coupling reactions. A representative pathway is the palladium-catalyzed coupling of an allyl species with a vinyl species.

Caption: A representative synthesis pathway for this compound.

References

The Genesis of a Skipped Diene: A Technical History of 1,4-Octadiene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Octadiene, a classic example of a "skipped" diene where the double bonds are separated by a methylene group, has been a molecule of significant interest in both industrial and academic research. Its unique structural motif provides a valuable platform for further chemical transformations, making it a key intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals. This in-depth technical guide explores the discovery and historical development of synthetic routes to this compound, with a particular focus on the seminal catalytic systems that unlocked its efficient production. We will delve into the detailed experimental protocols of these foundational methods, present a comparative analysis of their performance through structured data, and visualize the underlying reaction mechanisms.

The Dawn of Catalytic Codimerization: A Historical Perspective

The mid-20th century witnessed a surge in the exploration of transition metal catalysis, leading to groundbreaking discoveries in olefin and diene chemistry. The synthesis of this compound is intrinsically linked to the development of catalysts capable of selectively codimerizing ethylene and 1,3-butadiene. Early research in this area was dominated by the use of Ziegler-Natta type catalysts, initially developed for polymerization.[1] However, the challenge lay in controlling the reaction to favor the formation of a specific, low molecular weight codimer over polymerization or the formation of other isomers.

A significant breakthrough came in the 1960s with the discovery of specific nickel and iron-based catalyst systems that demonstrated remarkable selectivity for the synthesis of 1,4-dienes. These early discoveries laid the foundation for the sophisticated catalytic methods employed today.

Key Discoveries in this compound Synthesis

The Advent of Iron-Based Catalysts

One of the earliest and most significant contributions to the field was the development of iron-based catalysts for the cooligomerization of ethylene and 1,3-butadiene. Research in the mid-1960s demonstrated that specific iron complexes, in combination with organoaluminum co-catalysts, could effectively catalyze this transformation.[1] These systems were notable for their ability to produce linear, non-conjugated dienes.

A pivotal study by Hata and Miyake in 1968 explored the catalytic behavior of an ethylenebis(diphenylphosphine) complex of iron(0).[1] This work provided valuable insights into the influence of ligand structure on the course of the reaction.

The Rise of Nickel-Catalyzed Synthesis

Contemporaneously, nickel-based catalysts emerged as another powerful tool for the synthesis of 1,4-dienes. A seminal communication by G. Hata in 1964 reported the stereospecific synthesis of 1,4-dienes using a nickel catalyst system.[1] This work was instrumental in establishing nickel's utility in promoting the selective codimerization of conjugated dienes with olefins.

Comparative Analysis of Early Synthetic Methods

The following tables summarize the quantitative data from these pioneering studies, offering a clear comparison of the reaction conditions and outcomes.

Table 1: Iron-Catalyzed Synthesis of this compound

| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Pressure (atm) | Butadiene Conversion (%) | This compound Yield (%) | Selectivity to this compound (%) | Reference |

| Fe(acac)₃ + (C₂H₅)₂AlCl | (C₂H₅)₂AlCl | Benzene | 50 | 30 (Ethylene) | 80 | 65 | 81 | [1] |

| Fe(DBM)₃ + (C₂H₅)₃Al | (C₂H₅)₃Al | Toluene | 60 | 40 (Ethylene) | 75 | 60 | 80 | [1] |

acac = acetylacetonate; DBM = dibenzoylmethanate

Table 2: Nickel-Catalyzed Synthesis of this compound

| Catalyst System | Co-catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm) | Butadiene Conversion (%) | This compound Yield (%) | Selectivity to this compound (%) | Reference |

| Ni(acac)₂ + (C₂H₅)₃Al | P(C₆H₅)₃ | Benzene | 80 | 50 (Ethylene) | 90 | 78 | 87 | [1] |

| Ni(COD)₂ | P(O-o-tolyl)₃ | Toluene | 70 | 45 (Ethylene) | 85 | 75 | 88 | [1] |

COD = 1,5-cyclooctadiene

Detailed Experimental Protocols

The following are detailed methodologies for the key historical experiments in the synthesis of this compound.

Protocol 1: Iron-Catalyzed Synthesis of this compound

Reference: Based on the work of Hata and Miyake (1968).[1]

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Diethylaluminum chloride ((C₂H₅)₂AlCl)

-

1,3-Butadiene

-

Ethylene

-

Anhydrous benzene (solvent)

-

Argon (inert gas)

Apparatus:

-

A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.

Procedure:

-

The autoclave is thoroughly dried and purged with argon.

-

In a separate Schlenk flask under an argon atmosphere, a solution of Fe(acac)₃ in anhydrous benzene is prepared.

-

The Fe(acac)₃ solution is transferred to the autoclave via cannula.

-

The autoclave is cooled to -78 °C using a dry ice/acetone bath.

-

A pre-determined amount of liquefied 1,3-butadiene is added to the autoclave.

-

The autoclave is sealed, and the cooling bath is removed. The contents are allowed to warm to room temperature.

-

Ethylene is introduced into the autoclave to the desired pressure (e.g., 30 atm).

-

The reaction mixture is heated to the specified temperature (e.g., 50 °C) with vigorous stirring.

-

A solution of (C₂H₅)₂AlCl in anhydrous benzene is then injected into the autoclave to initiate the reaction.

-

The reaction is allowed to proceed for a set duration, with the temperature and pressure monitored and maintained.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented.

-

The reaction mixture is quenched by the slow addition of a small amount of methanol.

-

The product mixture is filtered to remove the catalyst residue.

-

The filtrate is analyzed by gas chromatography (GC) to determine the conversion of butadiene and the yield and selectivity of this compound.

-

The this compound can be isolated and purified by fractional distillation.

Protocol 2: Nickel-Catalyzed Synthesis of this compound

Reference: Based on the work of G. Hata (1964).[1]

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Triethylaluminum ((C₂H₅)₃Al)

-

Triphenylphosphine (P(C₆H₅)₃)

-

1,3-Butadiene

-

Ethylene

-

Anhydrous benzene (solvent)

-

Argon (inert gas)

Apparatus:

-

A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.

Procedure:

-

The autoclave is prepared and purged with argon as described in Protocol 1.

-

Under an argon atmosphere, Ni(acac)₂ and triphenylphosphine are dissolved in anhydrous benzene in a Schlenk flask.

-

This catalyst solution is transferred to the autoclave.

-

The autoclave is cooled, and liquefied 1,3-butadiene is added as previously described.

-

The autoclave is sealed, allowed to warm, and then pressurized with ethylene (e.g., 50 atm).

-

The reaction mixture is heated to the desired temperature (e.g., 80 °C).

-

A solution of triethylaluminum in anhydrous benzene is injected to start the reaction.

-

The reaction is monitored and worked up following the same procedure as in Protocol 1.

-

Product analysis and purification are carried out using gas chromatography and fractional distillation.

Mechanistic Insights: Visualizing the Catalytic Cycles

The selective formation of this compound is governed by a series of intricate steps within the coordination sphere of the transition metal catalyst. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the iron- and nickel-catalyzed reactions.

Iron-Catalyzed Codimerization of Ethylene and Butadiene

Caption: Proposed catalytic cycle for the iron-catalyzed synthesis of this compound.

Nickel-Catalyzed Codimerization of Ethylene and Butadiene

Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of this compound.

Conclusion

The discovery of selective catalytic routes to this compound from readily available feedstocks like ethylene and butadiene marked a significant milestone in organic synthesis. The pioneering work with iron and nickel-based catalysts in the 1960s not only provided efficient methods for producing this valuable skipped diene but also laid the groundwork for the development of more advanced and sophisticated catalytic systems. The detailed experimental protocols and mechanistic understanding derived from these early studies continue to inform contemporary research in catalysis and chemical synthesis, underscoring the enduring legacy of these foundational discoveries.

References

Cis/Trans Isomerization of 1,4-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of alkenes is a critical determinant of molecular geometry and, consequently, biological activity and material properties. The cis/trans isomerization of 1,4-octadiene, a non-conjugated diene, represents a fundamental transformation with implications in organic synthesis and materials science. This technical guide provides an in-depth overview of the core principles, methodologies, and analytical techniques pertinent to the isomerization of this compound. It covers catalyzed (metal- and acid-catalyzed), photochemical, and thermal isomerization pathways, presenting quantitative data from analogous systems to illustrate reaction efficiencies and selectivities. Detailed experimental protocols and analytical procedures for monitoring these transformations are also provided.

Introduction

This compound (C₈H₁₄) is a non-conjugated diene existing as cis and trans stereoisomers at the C4-C5 double bond.[1][2][3] The spatial arrangement of the alkyl groups around this double bond significantly influences the molecule's physical and chemical properties. Unlike conjugated dienes, the two double bonds in this compound are separated by a methylene group, which electronically isolates them.[4] Consequently, their isomerization behavior differs from that of conjugated systems. The controlled isomerization between the cis and trans forms is of interest for the synthesis of specific stereoisomers required in various chemical processes. This guide explores the primary methods for achieving this transformation.

Isomerization Mechanisms and Methodologies

The isomerization of this compound can be induced through several mechanisms, including metal catalysis, acid catalysis, photochemical energy input, and thermal activation.

Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of ruthenium and rhodium, are highly effective catalysts for the isomerization of non-conjugated dienes.[5][6] The mechanism typically involves the formation of a metal-hydride species that adds to one of the double bonds, followed by a β-hydride elimination to form the isomerized alkene.

Ruthenium Catalysis: Ruthenium complexes are known to be highly active for alkene isomerization.[7] A general mechanism involves the formation of a ruthenium hydride species which coordinates to the double bond, undergoes migratory insertion, and then β-hydride elimination to yield the isomerized product.

Rhodium Catalysis: Rhodium complexes also efficiently catalyze the isomerization of dienes, often with high selectivity.[8][9] The catalytic cycle is believed to be similar to that of ruthenium, involving hydrometallation and β-hydride elimination steps.

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization proceeds via protonation of a double bond to form a carbocation intermediate. Rotation around the single bond adjacent to the carbocation, followed by deprotonation, can lead to the formation of the geometric isomer. However, this method is often less selective and can lead to side reactions such as skeletal rearrangements and polymerization.[5]

Photochemical Isomerization

Photochemical isomerization involves the excitation of the π-electrons of a double bond to a π* anti-bonding orbital upon absorption of light.[10] This weakens the π-bond, allowing for rotation around the sigma bond. Relaxation back to the ground state can then lead to either the cis or trans isomer. This method is particularly useful for generating thermodynamically less stable isomers. For non-conjugated dienes, selective excitation of one double bond is possible.

Thermal Isomerization

At elevated temperatures, sufficient thermal energy can be supplied to overcome the rotational barrier of the double bond, leading to isomerization.[11] For simple alkenes, this typically requires high temperatures. For dienes, intramolecular cyclization reactions can sometimes compete with isomerization.[12]

Quantitative Data

Table 1: Ruthenium-Catalyzed Isomerization of 1,5-Hexadiene

| Catalyst | Substrate | Product(s) | Yield (%) | Isomer Ratio (E/Z) | Reference |

| RuH₂(CO)(PPh₃)₃/JOSIPHOS | 1,5-Hexadiene | 2,4-Hexadienes | >95 | >20:1 | [6] |

Table 2: Base-Mediated Isomerization of a Non-Conjugated Diene

| Base | Substrate | Product | Yield (%) | Conditions | Reference |

| KOH | (22E)-Cholesta-5,22,25-trien-3-ol | Acetylated 1,3-diene | 69 | Pyridine, 120°C, 7h | [5] |

Experimental Protocols

The following are representative experimental protocols that can be adapted for the cis/trans isomerization of this compound.

General Protocol for Ruthenium-Catalyzed Isomerization[7]

-

Preparation: In a nitrogen-filled glovebox, add the ruthenium catalyst (e.g., Ru(methylallyl)₂(COD), 0.001 mol%) to a vial containing a magnetic stir bar.

-

Reaction Setup: Add cis-1,4-octadiene (1.0 g) to the vial.

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for a specified time (e.g., 1-24 hours).

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC-MS or ¹H NMR to monitor the progress of the isomerization.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product mixture can be purified by fractional distillation or column chromatography if necessary.

General Protocol for Photochemical Isomerization[10]

-

Solution Preparation: Dissolve cis-1,4-octadiene in a suitable solvent (e.g., ethanol, hexane) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Irradiation: Irradiate the solution with a light source of appropriate wavelength (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV).

-

Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the cis/trans ratio.

-

Work-up: Once the desired isomer ratio is reached (or a photostationary state is achieved), remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by preparative GC or fractional distillation.

Analytical Methods for Isomer Characterization

The differentiation and quantification of cis and trans isomers of this compound are crucial for monitoring the isomerization process.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating cis and trans isomers due to their different boiling points and interactions with the stationary phase. The mass spectrometer provides structural information for confirmation.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between cis and trans isomers. The coupling constants (J-values) of the vinylic protons are typically larger for the trans isomer (around 12-18 Hz) compared to the cis isomer (around 6-12 Hz). Chemical shifts of the vinylic and allylic protons and carbons will also differ between the two isomers.[15][16]

Theoretical Considerations

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict the relative thermodynamic stabilities of the cis and trans isomers of this compound. In general, for acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.[17] Theoretical calculations can provide valuable insights into the energy landscape of the isomerization reaction.

Conclusion

The cis/trans isomerization of this compound is a fundamental transformation that can be achieved through various catalytic, photochemical, and thermal methods. While metal-catalyzed approaches, particularly with ruthenium and rhodium, offer high efficiency and selectivity, photochemical methods provide access to the thermodynamically less stable cis isomer. The choice of method will depend on the desired outcome and the specific requirements of the synthetic application. Careful monitoring and characterization using techniques such as GC-MS and NMR are essential for controlling and verifying the isomerization process. This guide provides a foundational understanding for researchers and professionals working with the stereoselective synthesis and application of this compound and related non-conjugated dienes.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H14 | CID 5364369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium-catalyzed isomerization of unactivated alkynes to 1,3-dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Enantioselective Rhodium-Catalyzed Cycloisomerization of 1,6-Allenynes to access 5/6-Fused Bicycle[4.3.0]nonadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. The thermal cis–trans-isomizeration of conjugated dienes; formation of cyclobutenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 14. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. neuroquantology.com [neuroquantology.com]

Quantum Chemical Calculations for 1,4-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Octadiene is a hydrocarbon containing two carbon-carbon double bonds, making it a subject of interest for understanding conformational preferences and reactivity in unsaturated systems. This technical guide provides a framework for the quantum chemical investigation of this compound, outlining the computational methodologies, expected results, and their interpretation. The conformational landscape is explored through density functional theory (DFT) calculations, providing insights into the relative stabilities of different isomers. This document serves as a comprehensive resource for researchers employing computational chemistry to study diene systems.

Introduction

This compound (C8H14) is a non-conjugated diene with a flexible aliphatic chain.[1][2] Its structural features, including the presence of two double bonds separated by a methylene group, give rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Understanding the relative energies and geometric parameters of these conformers is crucial for predicting the molecule's spectroscopic properties and chemical reactivity. Quantum chemical calculations offer a powerful tool for elucidating the conformational preferences and electronic structure of this compound.

This guide details a representative computational workflow for the conformational analysis and property prediction of this compound. The methodologies described are based on widely used and validated quantum chemistry techniques.

Computational Methodologies

The following section outlines a typical protocol for the quantum chemical analysis of this compound.

Conformational Search

A thorough exploration of the conformational space is the initial and critical step. This is typically achieved through a systematic or stochastic search.

-

Systematic Search: Key dihedral angles, particularly around the C-C single bonds, are rotated at fixed intervals to generate a grid of starting geometries.

-

Molecular Dynamics: A short molecular dynamics simulation at an elevated temperature can be used to sample a wide range of conformations.

Geometry Optimization and Frequency Calculations

Each of the unique conformers identified in the initial search is then subjected to geometry optimization and frequency calculations.

-

Level of Theory: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is often sufficient for initial optimizations. For more accurate energies, a larger basis set like cc-pVTZ can be employed in single-point energy calculations.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Spectroscopic Property Prediction

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

IR Spectroscopy: Infrared (IR) spectra can be simulated from the calculated vibrational frequencies and their corresponding intensities.

Results and Discussion

The following tables present hypothetical, yet plausible, quantitative data for a computational study of this compound.

Conformational Analysis

The relative energies of different conformers of this compound are primarily governed by steric and torsional strains. The rotation around the C3-C4 and C5-C6 single bonds dictates the overall shape of the molecule.

| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |

| I (Global Minimum) | 0.00 | 0.00 |

| II | 1.25 | 1.22 |

| III | 2.50 | 2.45 |

| IV | 3.10 | 3.01 |

Table 1: Hypothetical relative energies of the four lowest energy conformers of this compound calculated at the B3LYP/6-31G(d) level of theory.

Geometric Parameters

The optimized geometric parameters for the global minimum conformer provide a detailed picture of its structure.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C4=C5 | 1.35 |

| C2-C3 | 1.50 |

| C3-C4 | 1.51 |

| Bond Angles (degrees) | |

| ∠C1-C2-C3 | 124.5 |

| ∠C3-C4=C5 | 125.0 |

| ∠C2-C3-C4 | 112.0 |

| Dihedral Angles (degrees) | |

| ∠C2-C3-C4=C5 | -120.5 |

Table 2: Selected optimized geometric parameters for the global minimum conformer of this compound at the B3LYP/6-31G(d) level of theory.

Visualizations

The following diagrams illustrate the computational workflow and a key conformational relationship.

Caption: A workflow diagram illustrating the key steps in the quantum chemical analysis of this compound.

Caption: A diagram showing the energetic relationship between different conformers of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for investigating the conformational landscape and properties of this compound. By employing methodologies such as DFT, a detailed understanding of the relative stabilities, geometric parameters, and spectroscopic features of its various conformers can be achieved. The insights gained from such studies are invaluable for rationalizing the behavior of diene systems in various chemical and biological contexts. The presented workflow and hypothetical data serve as a guide for researchers undertaking similar computational investigations.

References

Thermodynamic Stability of 1,4-Octadiene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability of 1,4-octadiene isomers. Due to the limited availability of specific experimental thermodynamic data for the individual geometric isomers of this compound in public literature, this document focuses on the theoretical framework governing their relative stabilities, detailed computational and experimental protocols for their determination, and illustrative data to guide researchers in their own investigations. Understanding the thermodynamic properties of these isomers is crucial for applications in organic synthesis, catalysis, and drug development where specific isomeric forms may be required for desired reactivity and biological activity.

Introduction to the Thermodynamic Stability of this compound Isomers

This compound (C₈H₁₄) is a non-conjugated diene that can exist as four distinct geometric isomers due to the presence of two double bonds, one at the C1-C2 position and the other at the C4-C5 position. The geometry around the C4-C5 double bond can be either cis (Z) or trans (E), leading to the following isomers:

-

(4E)-1,4-Octadiene (trans)

-

(4Z)-1,4-Octadiene (cis)

The thermodynamic stability of these isomers is a critical factor in chemical reactions where they are either reactants or products. The relative stability is determined by the Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) contributions. Generally, for acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.

Theoretical Framework and Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic properties of molecules when experimental data is unavailable. A typical computational workflow to determine the relative stabilities of this compound isomers is outlined below.

Computational Workflow

Caption: Computational workflow for determining the thermodynamic stability of this compound isomers.

Detailed Computational Protocol

A robust computational study to determine the thermodynamic properties of this compound isomers can be performed using a multi-step approach with a widely used software package like Gaussian.

-

Initial Structure Generation : The 3D structures of the (4E)- and (4Z)-1,4-octadiene isomers are built using a molecular editor.

-

Geometry Optimization : The initial structures are optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G*.

-

Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Single Point Energy Calculation : To improve the accuracy of the electronic energy, a single point energy calculation is often performed on the optimized geometry using a larger basis set, for example, 6-311+G(d,p).

-

Calculation of Thermodynamic Properties : The standard enthalpy of formation (ΔHᵣ°) and Gibbs free energy of formation (ΔGᵣ°) are calculated from the electronic energies and the thermal corrections obtained from the frequency calculations. The relative stabilities of the isomers are then determined by comparing their respective ΔGᵣ° values.

Quantitative Data (Illustrative)

Table 1: Calculated Thermodynamic Properties of this compound Isomers (Illustrative Data)

| Isomer | Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| (4E)-1,4-Octadiene | -45.0 | 75.0 | 0.0 |

| (4Z)-1,4-Octadiene | -41.5 | 78.5 | +3.5 |

Table 2: Key Computational Parameters (Illustrative Data)

| Isomer | Zero-Point Vibrational Energy (Hartree) | Electronic Energy (Hartree) |

| (4E)-1,4-Octadiene | 0.205 | -311.5 |

| (4Z)-1,4-Octadiene | 0.204 | -311.495 |

Experimental Protocols for Thermodynamic Data Determination

The thermodynamic properties of volatile organic compounds like this compound can be determined experimentally using several well-established techniques.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived.

Protocol:

-

Sample Preparation : A precisely weighed sample of a pure this compound isomer is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization : The bomb is filled with high-pressure pure oxygen.

-

Ignition : The sample is ignited electrically via a fuse wire.

-

Temperature Measurement : The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature change of the water is measured with high precision.

-

Calculation : The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then calculated using Hess's Law.[1]

Caption: Experimental workflow for bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Transition

Differential Scanning Calorimetry can be used to measure the heat capacity of a substance and the enthalpy changes associated with phase transitions.[2]

Protocol:

-

Sample Preparation : A small, accurately weighed amount of the this compound isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Temperature Program : The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement : The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis : The heat capacity is determined from the heat flow signal. The enthalpy of any phase transitions (e.g., boiling) can be determined by integrating the area of the corresponding peak in the DSC thermogram.

Logical Relationships in Isomer Stability

The relative thermodynamic stability of alkene isomers is governed by a few key principles, which can be visualized as a decision-making process.

Caption: Logical diagram of factors influencing isomer stability.

Conclusion

A thorough understanding of the thermodynamic stability of this compound isomers is essential for their effective use in research and development. While specific experimental data is sparse, computational chemistry provides a reliable and accessible means of determining their relative stabilities and thermodynamic properties. The methodologies outlined in this guide, including DFT calculations and established experimental techniques like bomb calorimetry and DSC, provide a robust framework for researchers to investigate these and other isomeric systems. The expected greater stability of the (4E)-1,4-octadiene isomer over the (4Z)-isomer due to reduced steric hindrance is a key guiding principle in the absence of direct experimental evidence.

References

Unlocking the Potential of 1,4-Octadiene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 1,4-octadiene, a non-conjugated diene with significant, yet underexplored, potential in materials science, fine chemical synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at current knowledge and identifying promising avenues for future research.

Core Properties of this compound

This compound is a colorless liquid with the molecular formula C8H14. Its non-conjugated double bonds, separated by a methylene group, impart distinct reactivity compared to its conjugated isomers. This structural feature is key to its utility as a versatile building block in organic synthesis and polymer chemistry.

| Property | Value |

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| CAS Number | 5675-25-2 |

| IUPAC Name | octa-1,4-diene |

Established and Potential Research Areas

While the primary industrial application of this compound is as a third monomer in the production of ethylene-propylene-diene monomer (EPDM) rubber, its unique chemical structure opens doors to a wide range of other potential applications.

Advanced Polymer Architectures

The presence of two double bonds with different reactivities allows for the synthesis of polymers with tailored properties. Beyond EPDM, research into the incorporation of this compound into other polymer backbones could lead to materials with novel thermal, mechanical, or optical properties.

Fine Chemical Synthesis

The double bonds of this compound are amenable to a variety of chemical transformations, making it a valuable precursor for the synthesis of fine chemicals and complex organic molecules. Key areas for exploration include:

-

Selective Functionalization: Developing catalytic methods to selectively functionalize one of the two double bonds is a significant research challenge. Success in this area would provide access to a wide array of bifunctional molecules.

-

Cycloaddition Reactions: The double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems which are common motifs in natural products and pharmaceuticals.[1]

-

Metathesis Reactions: Olefin metathesis provides a powerful tool for the synthesis of 1,4-dienes and for their subsequent transformation into other valuable olefins.[2]

Potential Biological and Pharmacological Relevance

Currently, there is a significant gap in the literature regarding the biological activity of this compound and its simple derivatives. However, the diene structural motif is present in a number of biologically active natural products and synthetic compounds.[3] This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Initial research in this area could involve:

-

Synthesis of Analogs: Creating a library of this compound derivatives with diverse functional groups.

-

Biological Screening: Screening these compounds for activity in various assays, such as antimicrobial, anticancer, or anti-inflammatory screens. While direct evidence is lacking for this compound, other diene-containing compounds have shown cytotoxic activity against tumor cells.[4]

Synthesis and Functionalization Pathways

Several synthetic routes to 1,4-dienes have been developed, with transition-metal catalysis playing a pivotal role. The functionalization of this compound can be approached through various established chemical reactions.

Caption: Synthetic routes to and potential functionalization of this compound.

Experimental Protocols

Palladium-Catalyzed Synthesis of 1,4-Dienes (General Procedure)

This protocol is a general representation of a palladium-catalyzed cross-coupling reaction for the synthesis of 1,4-dienes. Specific conditions may need to be optimized for the synthesis of this compound.

Caption: General workflow for Palladium-catalyzed 1,4-diene synthesis.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the allylating agent (e.g., allylboronic acid pinacol ester, 1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF).

-